Tubulin/JAK2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin/JAK2-IN-1 is a dual inhibitor targeting both Janus kinase 2 (JAK2) and microtubules. This compound has shown potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Tubulin/JAK2-IN-1 involves multiple steps, starting with the preparation of substituted 2-amino [1,2,4]triazolopyrimidines and related heterocycles. The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures . Industrial production methods are not widely documented, but the compound is synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Tubulin/JAK2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Scientific Research Applications
Tubulin/JAK2-IN-1 has a wide range of scientific research applications:
Chemistry: Used in the study of microtubule polymerization and JAK2 inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative properties.
Industry: Utilized in the development of new cancer therapies and research tools .
Mechanism of Action
The mechanism of action of Tubulin/JAK2-IN-1 involves the inhibition of JAK2 and microtubules. By targeting JAK2, the compound disrupts the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Additionally, the inhibition of microtubules affects cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Tubulin/JAK2-IN-1 is unique due to its dual inhibitory action on both JAK2 and microtubules. Similar compounds include:
Ruxolitinib: A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Fedratinib: Another JAK2 inhibitor with applications in myeloproliferative disorders.
Pacritinib: Targets JAK2 and FLT3, used in the treatment of myelofibrosis .
This compound stands out due to its combined action on microtubules, providing a broader spectrum of antiproliferative effects.
Properties
Molecular Formula |
C22H20N6O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-5-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine |
InChI |
InChI=1S/C22H20N6O3/c1-29-17-11-13(12-18(30-2)20(17)31-3)21-24-10-8-19-26-22(27-28(19)21)25-16-6-4-5-15-14(16)7-9-23-15/h4-12,23H,1-3H3,(H,25,27) |
InChI Key |
IHXNYNVXRKFVPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=NC(=NN32)NC4=CC=CC5=C4C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.